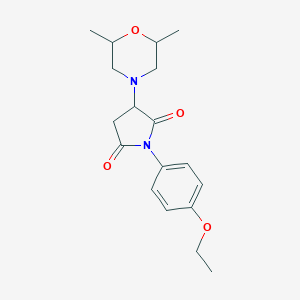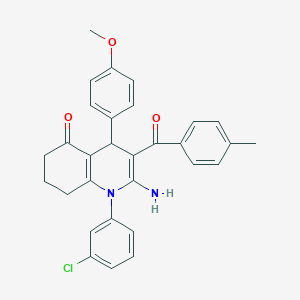
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, also known as DMEMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been synthesized through various methods. In
作用機序
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is not fully understood, but it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to modulate the activity of neurotransmitters and receptors involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have various biochemical and physiological effects. It has been reported to decrease the production of inflammatory cytokines and chemokines, reduce tumor growth, and decrease oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has some limitations, including its low bioavailability and toxicity at high doses.
将来の方向性
There are several future directions for the study of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the study of its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Further studies can also be conducted to elucidate the mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione and its potential targets for therapeutic intervention.
Conclusion:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases and viral infections. Further studies are needed to optimize its synthesis method, improve its bioavailability and efficacy, and elucidate its mechanism of action and potential targets for therapeutic intervention.
合成法
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods, including the reaction of 4-ethoxyphenylhydrazine with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with succinic anhydride. Another method involves the reaction of 4-ethoxybenzaldehyde with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with maleic anhydride. These methods have been reported in various research articles and have been optimized for higher yields.
科学的研究の応用
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have anti-viral properties and has been studied for its potential use in the treatment of viral infections.
特性
製品名 |
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
3-(2,6-dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O4/c1-4-23-15-7-5-14(6-8-15)20-17(21)9-16(18(20)22)19-10-12(2)24-13(3)11-19/h5-8,12-13,16H,4,9-11H2,1-3H3 |
InChIキー |
RRKNXTICRCMJAJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)










